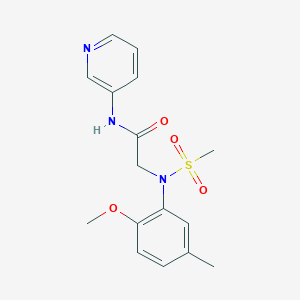![molecular formula C16H14N2O5 B5795326 methyl 4-methyl-3-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5795326.png)
methyl 4-methyl-3-[(3-nitrobenzoyl)amino]benzoate
Vue d'ensemble
Description
Methyl 4-methyl-3-[(3-nitrobenzoyl)amino]benzoate is a chemical compound that is widely used in scientific research. It is a member of the family of benzoic acid derivatives and is commonly referred to as MNB. This compound has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. In
Mécanisme D'action
The mechanism of action of MNB is not fully understood, but it is believed to involve the formation of covalent bonds between the nitro group of MNB and the amino acid residues of the target protein. This covalent bond formation can lead to the inhibition of protein function or the induction of protein degradation. MNB has also been shown to induce reactive oxygen species (ROS) production in cells, which can lead to cell death.
Biochemical and Physiological Effects:
MNB has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. MNB has also been found to induce apoptosis in cancer cells and to inhibit the growth of several types of cancer cells. In addition, MNB has been shown to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
MNB has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and bind to target proteins. It is also relatively easy to synthesize and purify. However, MNB has some limitations as well. It has a short half-life in vivo and can be rapidly metabolized and excreted from the body. In addition, MNB can cause cytotoxicity and oxidative stress in cells at high concentrations.
Orientations Futures
There are several future directions for the use of MNB in scientific research. One area of interest is the development of MNB-based probes for the imaging of protein-ligand interactions in living cells. Another area of interest is the development of MNB-based therapeutics for the treatment of cancer and infectious diseases. Furthermore, the use of MNB in combination with other drugs or therapies may enhance their efficacy and reduce their side effects.
Applications De Recherche Scientifique
MNB has been extensively used in scientific research as a probe for studying protein-ligand interactions. It has been found to bind to a wide range of proteins, including enzymes, receptors, and transporters. MNB has also been used as a fluorescent dye for labeling proteins and peptides in biological systems. In addition, MNB has been used as a precursor for the synthesis of other bioactive compounds, such as antitumor agents and antimicrobial agents.
Propriétés
IUPAC Name |
methyl 4-methyl-3-[(3-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-6-7-12(16(20)23-2)9-14(10)17-15(19)11-4-3-5-13(8-11)18(21)22/h3-9H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZCIUKZLZGNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5795246.png)

![methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5795256.png)



![3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B5795278.png)
![2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5795280.png)
![ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate](/img/structure/B5795297.png)

![5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5795309.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5795327.png)

